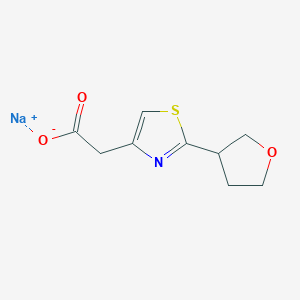

Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

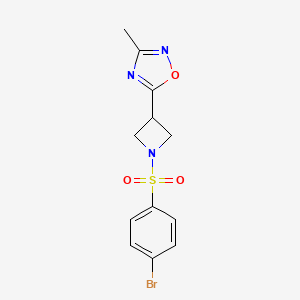

“Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate” is a chemical compound. It belongs to the class of compounds known as thiazoles, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Reductive Amination and Ketone Chemistry

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride : This study describes the use of sodium triacetoxyborohydride as a general reducing agent for the reductive amination of aldehydes and ketones, which could be related to the chemical manipulation of structures similar to Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (A. Abdel-Magid et al., 1996). This process allows for the formation of various amine derivatives under mild and selective conditions, suggesting potential pathways for modifying or synthesizing compounds with similar structural features.

Multicomponent Reactions

Solvent-free and ‘on-water’ Multicomponent Assembling : Demonstrating a fast and efficient route to synthesize substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes, this methodology could be adaptable for constructing complex molecules including those related to this compound, emphasizing environmentally benign synthetic strategies (M. Elinson et al., 2014).

Organic Synthesis and Catalysis

Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides : Illustrates a synthesis approach in the presence of sodium acetate under milder conditions than previously reported, highlighting a potential strategy for synthesizing ester or amide derivatives of this compound (V. Sridharan et al., 2010).

Energy Storage Materials

Preparation and Thermal Properties of Sodium Acetate Trihydrate as a Novel Phase Change Material : Exploring sodium acetate trihydrate for energy storage, this study could suggest potential applications of sodium-based compounds, like this compound, in thermal energy storage systems (Yan Wang et al., 2019).

Antimicrobial Applications

Antimicrobial and Antioxidant Effects of Sodium Acetate : This research investigates the use of sodium acetate in preserving refrigerated sliced salmon, potentially indicating the antimicrobial properties of sodium-based compounds which might extend to derivatives like this compound (K. Sallam, 2007).

Wirkmechanismus

Target of Action

Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate, like other thiazole derivatives, is known to interact with a variety of biological targets . .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .

Biochemical Pathways

Thiazole derivatives, in general, can activate or inhibit various biochemical pathways and enzymes, leading to diverse physiological effects .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

IUPAC Name |

sodium;2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S.Na/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6;/h5-6H,1-4H2,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQRKBJSYAHOFR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NC(=CS2)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NNaO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]acetamide](/img/structure/B2686015.png)

![N-(2,5-dimethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2686032.png)

![(E)-4-(Dimethylamino)-N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylbut-2-enamide](/img/structure/B2686034.png)

![3,6-dichloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyridine-2-carboxamide](/img/structure/B2686036.png)